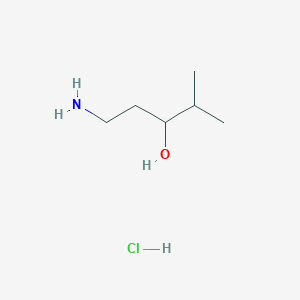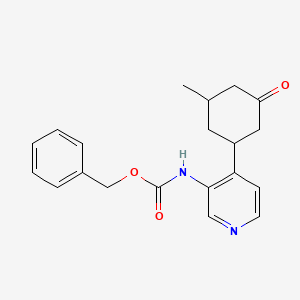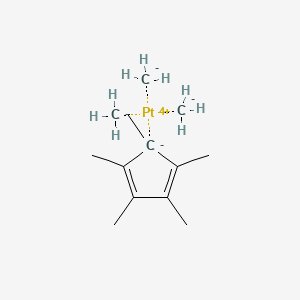
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) is a complex organometallic compound It features a platinum ion coordinated with a carbanide and a pentamethylcyclopentadiene ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) typically involves the reaction of platinum salts with 1,2,3,4,5-pentamethylcyclopenta-1,3-diene under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organometallic synthesis, such as maintaining an inert atmosphere and using high-purity reagents, are crucial for large-scale production.
化学反応の分析
Types of Reactions
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) undergoes various types of chemical reactions, including:
Oxidation: The platinum center can be oxidized, altering the compound’s reactivity and stability.
Reduction: Reduction reactions can convert the platinum(4+) ion to lower oxidation states, affecting its coordination chemistry.
Substitution: Ligands in the coordination sphere of platinum can be substituted with other ligands, leading to different organometallic complexes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state platinum complexes, while reduction can produce lower oxidation state species .
科学的研究の応用
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties
Biological Applications: Research is ongoing into its potential use in medicinal chemistry, particularly in the design of new drugs and therapeutic agents
作用機序
The mechanism by which Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) exerts its effects involves the coordination of the platinum ion with various ligands. This coordination can alter the electronic structure of the platinum center, affecting its reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug design .
類似化合物との比較
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadienylruthenium(II) chloride: Similar in structure but with ruthenium instead of platinum.
Pentamethylcyclopentadienylzirconium trichloride: Another similar compound with zirconium as the central metal.
Uniqueness
Carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) is unique due to the presence of the platinum ion, which imparts distinct catalytic and electronic properties compared to its analogs with other metals. This uniqueness makes it particularly valuable in specialized applications in catalysis and materials science .
特性
分子式 |
C13H24Pt |
|---|---|
分子量 |
375.41 g/mol |
IUPAC名 |
carbanide;1,2,3,4,5-pentamethylcyclopenta-1,3-diene;platinum(4+) |
InChI |
InChI=1S/C10H15.3CH3.Pt/c1-6-7(2)9(4)10(5)8(6)3;;;;/h1-5H3;3*1H3;/q4*-1;+4 |
InChIキー |
OHTZMQKKCXMGFQ-UHFFFAOYSA-N |
正規SMILES |
[CH3-].[CH3-].[CH3-].C[C-]1C(=C(C(=C1C)C)C)C.[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


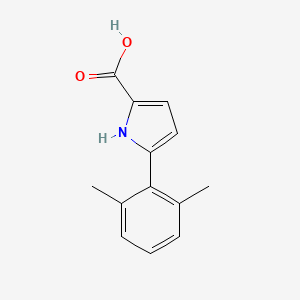
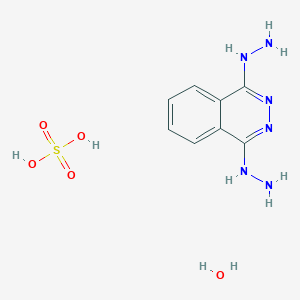
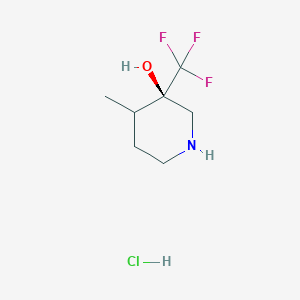

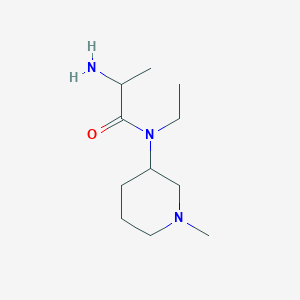
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[4.1.0]heptan-3-one](/img/structure/B14785196.png)
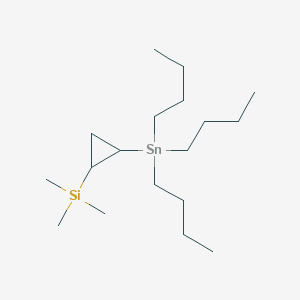

![Benzyl 2-[[2-[(2-amino-4-phenylbutanoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14785219.png)
![[(2S,7R,11S)-14-hydroxy-7,11-dimethyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B14785223.png)

